molecular formula C17H22N2O4 B1390404 Boc-7-methyl-DL-tryptophan CAS No. 1219333-83-1

Boc-7-methyl-DL-tryptophan

Cat. No.: B1390404
CAS No.: 1219333-83-1
M. Wt: 318.4 g/mol
InChI Key: JCBJFQWNCYKIEX-UHFFFAOYSA-N
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Description

Boc-7-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the 7th position of the indole ring. This modification enhances its stability and makes it a valuable tool in proteomics and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-7-methyl-DL-tryptophan typically involves the direct functionalization of tryptophan at the C7 position. One common method includes the use of tert-butoxycarbonyl (Boc) protection followed by methylation. The reaction conditions often involve the use of specific reagents such as tert-butyl dicarbonate (Boc2O) for protection and methyl iodide (CH3I) for methylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boc-7-methyl-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives, oxindoles, and substituted tryptophan analogs .

Scientific Research Applications

Boc-7-methyl-DL-tryptophan is widely used in scientific research due to its stability and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-7-methyl-DL-tryptophan involves its interaction with specific molecular targets and pathways. The Boc protecting group enhances its stability, allowing it to participate in various biochemical reactions. The methyl group at the 7th position of the indole ring can influence its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-7-methyl-DL-tryptophan stands out due to its enhanced stability and reactivity, making it a preferred choice in various research and industrial applications. The presence of the Boc protecting group and the methyl group at the 7th position provides unique chemical properties that are not found in other tryptophan derivatives .

Properties

IUPAC Name

3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBJFQWNCYKIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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